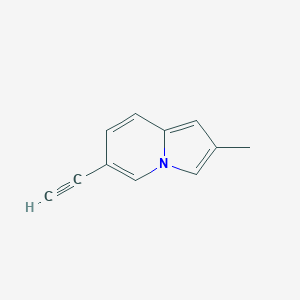
Trans-octahydroquinolin-7(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-octahydroquinolin-7(1H)-one is a heterocyclic organic compound that belongs to the class of quinolines It is characterized by a bicyclic structure consisting of a quinoline core that is fully hydrogenated, resulting in an octahydroquinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trans-octahydroquinolin-7(1H)-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives under high pressure and temperature conditions. The reaction typically employs a metal catalyst such as palladium or platinum on carbon. The hydrogenation process results in the reduction of the quinoline ring to form the octahydroquinoline structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable hydrogenation of quinoline derivatives. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Trans-octahydroquinolin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated bicyclic amines.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions using reagents such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated bicyclic amines.
Substitution: Functionalized octahydroquinoline derivatives.
Applications De Recherche Scientifique
Trans-octahydroquinolin-7(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trans-octahydroquinolin-7(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites on the target molecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Trans-octahydroquinolin-7(1H)-one can be compared with other similar compounds, such as:
Quinoline: The parent compound, which is less hydrogenated and has different chemical properties.
Decahydroquinoline: A fully saturated derivative with distinct reactivity.
Tetrahydroquinoline: A partially hydrogenated derivative with intermediate properties.
Uniqueness: this compound is unique due to its specific hydrogenation state, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other quinoline derivatives may not be suitable.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2/t7-,9-/m0/s1 |
Clé InChI |
LGGHILDVIWBNJZ-CBAPKCEASA-N |
SMILES isomérique |
C1C[C@H]2CCC(=O)C[C@@H]2NC1 |
SMILES canonique |
C1CC2CCC(=O)CC2NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


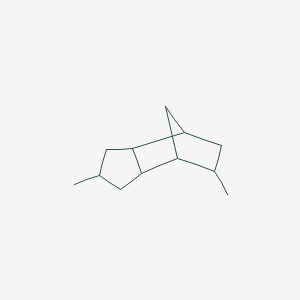
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
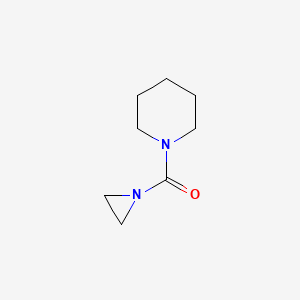
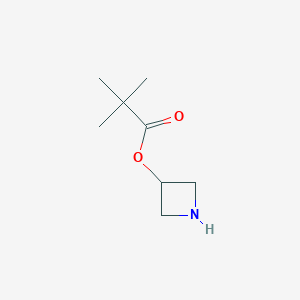
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
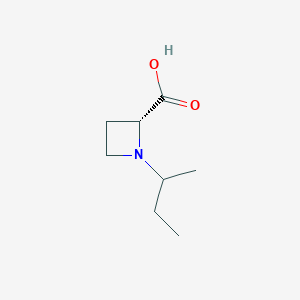
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)

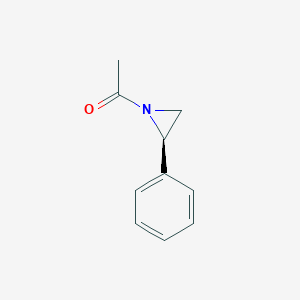
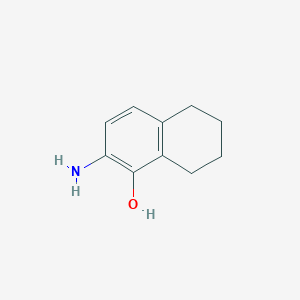
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
